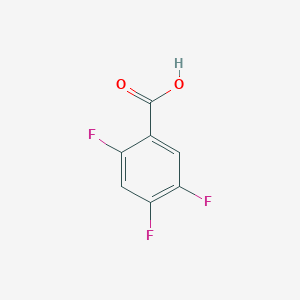

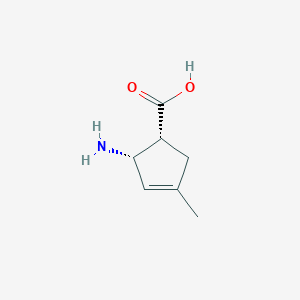

(s)-(-)-1,1,1-Trifluorononan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, spectral properties, etc .科学的研究の応用

Behaviour and Fate in Drinking Water Treatment

Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which may include compounds similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," have been studied for their characteristics and fate in drinking water treatment processes. PFASs are aliphatic compounds containing carbon-fluorine bonds, making them resistant to chemical, physical, and biological degradation. These substances, due to their persistence, have been detected globally in the aquatic environment, including drinking water. Their fate during water treatment is influenced by their structural properties such as functional groups, carbon chain length, and hydrophilicity/hydrophobicity. Most drinking water treatment processes, including coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs if present in raw water. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may effectively control these contaminants, with challenges posed by branched isomers and shorter chain PFAS replacement products (Rahman, Peldszus, & Anderson, 2014).

Microbial Degradation in the Environment

The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," has been reviewed, focusing on their microbial degradation. These substances can degrade to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxicity profiles. Laboratory investigations suggest that microbial degradation plays a significant role in understanding the environmental fate of these compounds. The review provides insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, and novel degradation intermediates and products. It highlights the need for further biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).

Emerging Applications in Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, which include fluorinated compounds, have shown promise in applications such as sensors, organic thin-film transistors, organic photovoltaics, and notably as active materials in organic light-emitting diodes (OLEDs). These materials have been identified as potential 'metal-free' infrared emitters, inspired by their aggregation-induced emission (AIE) properties. This review suggests BODIPY-based materials could inspire future developments in OLEDs and other applications, highlighting the innovative use of fluorinated compounds in advanced technology (Squeo & Pasini, 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-1,1,1-trifluorononan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKPJIUKYONDSL-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-(-)-1,1,1-Trifluorononan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)